Product packaging for 1-Butoxy-1-methoxybutane(Cat. No.:CAS No. 113443-65-5)

1-Butoxy-1-methoxybutane

Cat. No.: B14292179
CAS No.: 113443-65-5
M. Wt: 160.25 g/mol
InChI Key: MPAZMSQJQTWSJW-UHFFFAOYSA-N
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Description

1-Butoxy-1-methoxybutane, with the CAS Registry Number 113443-65-5, is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol . This compound is a formal family member and can function as a solvent or reagent in specific synthetic organic chemistry applications. Its structure suggests utility in reactions where ethereal solvents are appropriate. The compound's exact physical properties, such as boiling point and density, are areas of ongoing characterization. Researchers value this compound for its potential role in developing novel synthetic methodologies and exploring reaction mechanisms in controlled laboratory settings. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use by qualified professionals. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B14292179 1-Butoxy-1-methoxybutane CAS No. 113443-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113443-65-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-butoxy-1-methoxybutane

InChI

InChI=1S/C9H20O2/c1-4-6-8-11-9(10-3)7-5-2/h9H,4-8H2,1-3H3

InChI Key

MPAZMSQJQTWSJW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCC)OC

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 1 Butoxy 1 Methoxybutane

Hydrolysis and Stability in Diverse Media

The stability of 1-butoxy-1-methoxybutane is highly dependent on the pH of the medium. Like other acetals, it is generally stable under neutral to strongly basic conditions but readily undergoes hydrolysis in the presence of acid. researchgate.net

The acid-catalyzed hydrolysis of acetals is a well-studied process that proceeds via a carbocation intermediate. The reaction is initiated by the protonation of one of the oxygen atoms, followed by the departure of the corresponding alcohol (methanol or butanol) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields butanal and the respective alcohols.

Protonation: The acetal (B89532) oxygen is protonated by an acid catalyst (H₃O⁺).

Formation of Oxocarbenium Ion: The protonated acetal undergoes cleavage to form an alcohol and a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the final products: butanal, butanol, and methanol (B129727).

The kinetics of this reaction are typically first-order with respect to the acetal and the acid catalyst. The structure of the acetal, particularly the nature of the alkoxy groups, can influence the rate of hydrolysis. Generally, electron-donating groups that stabilize the intermediate carbocation will increase the rate of hydrolysis.

Table 1: Hypothetical Rate Constants for the Acid-Catalyzed Hydrolysis of this compound at 25°C

pH Catalyst k (s⁻¹)
1 HCl 5.2 x 10⁻³
2 HCl 5.1 x 10⁻⁴
3 Formic Acid 4.9 x 10⁻⁵
4 Acetic Acid 5.0 x 10⁻⁶

The stability of this compound is also influenced by the polarity of the solvent. In polar protic solvents, such as water and alcohols, the acetal is more susceptible to hydrolysis, especially in the presence of an acid catalyst. This is because polar solvents can stabilize the charged transition state and the carbocation intermediate, thereby lowering the activation energy for the hydrolysis reaction.

In contrast, in nonpolar aprotic solvents like hexane or diethyl ether, the acetal exhibits greater stability due to the lack of solvent participation in stabilizing the charged intermediates. The rate of acid-catalyzed hydrolysis is significantly reduced in such media.

The following table illustrates the expected trend in the relative stability of this compound in different solvents.

Table 2: Illustrative Relative Stability of this compound in Various Solvents

Solvent Polarity Relative Stability
Hexane Nonpolar Very High
Diethyl Ether Slightly Polar High
Dichloromethane Polar Aprotic Moderate
Acetonitrile Polar Aprotic Moderate
Ethanol Polar Protic Low
Water Polar Protic Very Low (in acidic conditions)

Transacetalization Reactions

Transacetalization is a reaction in which an acetal exchanges one or both of its alkoxy groups with another alcohol. This reaction is also typically acid-catalyzed and proceeds through a similar oxocarbenium ion intermediate as in hydrolysis.

The mechanism of alkoxy exchange for this compound involves the following steps:

Protonation: An acid catalyst protonates one of the alkoxy oxygen atoms.

Alcohol Elimination: The protonated alkoxy group leaves as an alcohol (methanol or butanol), forming the oxocarbenium ion.

Nucleophilic Attack: A different alcohol molecule attacks the carbocation.

Deprotonation: The resulting protonated mixed acetal is deprotonated to yield the new acetal product.

The equilibrium of the transacetalization reaction can be shifted by using a large excess of the exchanging alcohol or by removing one of the products from the reaction mixture. This reaction is a versatile method for the synthesis of new acetals from existing ones.

Electrophilic and Nucleophilic Reactions

The carbon atom of the acetal group in this compound is electrophilic and can react with strong nucleophiles, particularly when activated by a Lewis acid.

While acetals are generally stable to many nucleophiles, they can be induced to react with powerful organometallic reagents like Grignard reagents (R-MgX). organic-chemistry.orgleah4sci.com This reaction typically requires the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to activate the acetal. oup.com

The proposed mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the acetal, which makes the alkoxy group a better leaving group. The organometallic reagent then attacks the electrophilic carbon, displacing the alkoxy group and forming a new carbon-carbon bond, resulting in the formation of an ether. oup.com

For this compound, the reaction with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of TiCl₄ would be expected to yield either 2-ethoxyhexane or 2-butoxyhexane, depending on which alkoxy group is preferentially displaced.

Table 3: Expected Products from the Reaction of this compound with Ethylmagnesium Bromide

Reactants Catalyst Expected Major Product(s)
This compound + CH₃CH₂MgBr TiCl₄ 2-Ethoxyhexane and/or 2-Butoxyhexane

It is important to note that without the activation by a Lewis acid, Grignard reagents are generally unreactive towards acetals, making acetals useful as protecting groups for carbonyl functionalities in the presence of such reagents. libretexts.orgmasterorganicchemistry.com

Co-iodination Reactions of Acetal Derivatives

Co-iodination reactions involve the addition of iodine and a nucleophile across a double bond or the substitution of a functional group. In the context of acetals, these reactions are not as common as with alkenes. However, iodine can play a role in mediating reactions of acetals, often acting as a Lewis acid catalyst to promote cleavage or transformation.

The reaction of an acetal with iodine would likely proceed through the formation of an oxonium ion intermediate. The iodine could coordinate to one of the oxygen atoms, weakening the C-O bond and facilitating its cleavage. In the presence of a nucleophile, this could lead to the substitution of one of the alkoxy groups. For this compound, this would result in a mixture of products depending on which alkoxy group (butoxy or methoxy) is displaced. The regioselectivity of this substitution would be influenced by the steric hindrance and the electron-donating properties of the butyl and methyl groups.

It is important to note that without specific experimental data for this compound, the precise conditions and outcomes of co-iodination reactions remain speculative. General iodine-catalyzed reactions of acetals often involve their use as protecting groups, where iodine can facilitate their removal under mild conditions.

Radical and Photochemical Transformations

The study of radical and photochemical reactions of acetals provides insights into their stability and potential for functionalization under specific conditions. These transformations typically involve the generation of radical intermediates through homolytic bond cleavage, initiated by light (photochemical) or a radical initiator.

For this compound, the most likely site for radical attack or photochemical activation is the C-H bond on the carbon atom situated between the two oxygen atoms (the acetal carbon). Abstraction of a hydrogen atom from this position would lead to the formation of a stabilized radical, with the unpaired electron delocalized by the adjacent oxygen atoms.

Radical Halogenation:

In a radical halogenation reaction (e.g., with Cl₂ or Br₂ under UV light), the initiation step would involve the homolytic cleavage of the halogen molecule to form halogen radicals. These radicals would then abstract a hydrogen atom from the acetal. The selectivity of this abstraction would favor the formation of the most stable radical. As mentioned, the radical at the acetal carbon is particularly stable.

The propagation steps would involve:

Abstraction of the methine hydrogen from the acetal carbon of this compound by a halogen radical.

Reaction of the resulting acetal radical with a halogen molecule to form a haloacetal and a new halogen radical.

The termination steps would involve the combination of any two radical species. The selectivity of radical halogenation is known to be higher for bromination than for chlorination, meaning that bromination would more selectively target the acetal hydrogen.

Photochemical Transformations:

Photochemical reactions of acetals, in the absence of a specific photosensitizer or radical initiator, would require UV irradiation to induce bond cleavage. The C-H bond at the acetal position is a potential site for photochemical activation. Direct photolysis could lead to the formation of radical intermediates, which could then undergo various reactions such as rearrangement, fragmentation, or reaction with a solvent or other species present in the reaction mixture.

Without specific studies on this compound, predicting the exact products of its photochemical transformations is challenging. However, based on the general principles of photochemistry, one might expect fragmentation of the molecule or the formation of new C-C bonds if other reactive species are present.

Advanced Spectroscopic and Computational Characterization of 1 Butoxy 1 Methoxybutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to map out the complete carbon-hydrogen framework of 1-Butoxy-1-methoxybutane.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide clues to the electronic environment and proximity of neighboring protons.

Based on the structure of this compound, several distinct proton environments can be anticipated. The methoxy (B1213986) group (-OCH₃) would present a singlet, integrating to three protons. The protons on the carbon atom bonded to two oxygens (the acetal (B89532) proton, -O-CH-O-) would appear as a triplet, coupled to the adjacent methylene group of the butyl chain attached to the acetal carbon. The butoxy group would show a series of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen. Similarly, the butyl group attached directly to the acetal carbon would display a corresponding set of signals.

A hypothetical ¹H NMR data table is presented below to illustrate the expected spectral features.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃3.2 - 3.4Singlet3H
-O-CH-O-4.4 - 4.6Triplet1H
Butoxy -OCH₂-3.4 - 3.6Triplet2H
Butoxy -CH₂-1.5 - 1.7Sextet2H
Butoxy -CH₂-1.3 - 1.5Quintet2H
Butoxy -CH₃0.8 - 1.0Triplet3H
Butyl -CH₂-1.5 - 1.7Quintet2H
Butyl -CH₂-1.3 - 1.5Sextet2H
Butyl -CH₃0.8 - 1.0Triplet3H

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. Each chemically unique carbon atom gives rise to a distinct signal. For this compound, a number of distinct carbon signals are expected.

The carbon of the methoxy group would appear in a specific region of the spectrum. The acetal carbon, being bonded to two electronegative oxygen atoms, would be significantly downfield. The carbons of the two butyl chains would also give rise to a series of signals, with their chemical shifts influenced by their distance from the oxygen atoms.

A predicted ¹³C NMR data table is shown below.

Assignment Predicted Chemical Shift (ppm)
-OCH₃55 - 60
-O-CH-O-100 - 110
Butoxy -OCH₂-65 - 70
Butoxy -CH₂-30 - 35
Butoxy -CH₂-18 - 23
Butoxy -CH₃13 - 15
Butyl -CH₂-35 - 40
Butyl -CH₂-18 - 23
Butyl -CH₃13 - 15

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Cross-peaks would appear between signals of protons that are on adjacent carbon atoms. This would allow for the unambiguous assignment of the protons within the two butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the acetal carbon, and between the protons of the butyl chains and the acetal carbon.

Mass Spectrometry in Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Pathways

Under Electron Ionization (EI) conditions, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) may be weak or absent due to the lability of the acetal functional group. The fragmentation of acetals is often initiated by the loss of an alkoxy group to form a stable oxonium ion.

Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃) to form an [M - 31]⁺ ion.

Loss of a butoxy radical (•OC₄H₉) to form an [M - 73]⁺ ion.

Alpha-cleavage of the butyl chains, leading to the formation of various alkyl and oxygen-containing fragment ions.

A table of expected major fragments is provided below.

m/z Proposed Fragment
129[M - OCH₃]⁺
87[M - OC₄H₉]⁺
73[C₄H₉O]⁺
57[C₄H₉]⁺
45[CH₃OCH₂]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₉H₂₀O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by the vibrations of its acetal group and alkyl chains. The acetal functional group, C-O-C-O-C, is a key feature of the molecule and gives rise to a series of distinctive, strong absorption bands in the fingerprint region of the spectrum (approximately 1200-1000 cm⁻¹) due to C-O bond stretching vibrations. researchgate.netblogspot.com

Unlike simple ethers which typically show one strong C-O stretching band, acetals display a more complex pattern. Research on various acetals has shown that this C-O-C-O-C system can produce up to five characteristic bands in the 1200-1020 cm⁻¹ region. researchgate.netblogspot.com These multiple bands arise from the coupled symmetric and asymmetric stretching vibrations of the C-O bonds within the acetal linkage. The specific positions of these bands can be influenced by the structure of the rest of the molecule. For acetals, three main absorption branches are typically observed at approximately 1158–1190 cm⁻¹, 1124–1143 cm⁻¹, and 1063–1098 cm⁻¹. researchgate.net Additionally, a fourth band often appears between 1038–1056 cm⁻¹, and a fifth band around 1110 cm⁻¹ may be present, which helps to distinguish acetals from ketals. researchgate.net

Beyond the characteristic acetal absorptions, the spectrum of this compound would also exhibit bands corresponding to the vibrations of its alkyl (butoxy, methoxy, and butane) groups. These include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring, wagging, and twisting) vibrations at approximately 1470-1370 cm⁻¹.

The table below summarizes the expected key IR absorption bands for this compound based on established data for acetals and alkyl groups.

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2965-2850StrongC-H StretchAlkyl (CH₃, CH₂)
1470-1450MediumC-H Bend (Scissoring)Methylene (CH₂)
1380-1370MediumC-H Bend (Rocking)Methyl (CH₃)
1190-1020Strong, Multiple BandsC-O Stretch (Coupled)Acetal (C-O-C-O-C)

Computational Chemistry Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. whiterose.ac.uk By calculating the electron density of a system, DFT can provide valuable insights into the geometry, energy, and reactivity of a molecule like this compound. This computational approach is instrumental in understanding molecular behavior at an atomic level, complementing experimental findings. researchgate.netmdpi.com

For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a range of electronic properties can be predicted. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites that are susceptible to attack by other chemical species. For instance, the oxygen atoms in the acetal group are expected to be electron-rich and thus potential sites for interaction with electrophiles. The dual descriptor, a measure derived from DFT, can also be used to characterize regions of nucleophilicity and electrophilicity, offering a quantitative way to predict reactivity. osti.gov

The table below outlines the types of data that can be generated for this compound using DFT calculations.

Predicted PropertySignificance for this compound
Optimized Molecular GeometryProvides the most stable 3D conformation, including bond lengths and angles.
HOMO-LUMO Energy GapIndicates chemical stability and susceptibility to electronic excitation.
Electrostatic PotentialMaps electron-rich and electron-poor areas, predicting sites for chemical reactions.
Partial Atomic ChargesQuantifies the charge distribution on each atom, highlighting polar bonds.
Reaction Pathway EnergeticsCan model the energy changes during a potential chemical reaction, identifying transition states and activation barriers.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes. nih.gov For a flexible molecule like this compound, which possesses multiple single bonds with rotational freedom, MD simulations are particularly useful for exploring its conformational landscape.

An MD simulation of this compound would track the trajectory of each atom, revealing how the molecule folds, twists, and changes shape. This allows for the identification of preferred conformations, which correspond to low-energy states on the molecule's potential energy surface. The simulation can quantify the amount of time the molecule spends in each major conformation, providing a statistical understanding of its structural preferences.

Key parameters analyzed in an MD simulation include bond lengths, bond angles, and, most importantly for conformational analysis, dihedral angles. By monitoring the changes in dihedral angles along the carbon-carbon and carbon-oxygen backbones, researchers can map the transitions between different spatial arrangements (conformers). This analysis can reveal the energy barriers between conformers and the pathways for these transitions. researchgate.net Such simulations provide insights into the molecule's flexibility and how its shape might adapt in different environments or upon interaction with other molecules. nih.gov

The following table summarizes the key insights that can be gained from molecular dynamics simulations of this compound.

Simulation OutputInformation Gained for this compound
Atomic TrajectoriesA time-resolved movie of atomic motion, showing how the molecule moves and flexes.
Conformational SamplingIdentification of the most stable and frequently occurring 3D shapes (conformers).
Dihedral Angle DistributionAnalysis of the preferred rotational angles around the single bonds, defining the molecular shape.
Potential Energy SurfaceMapping of the energy landscape to find low-energy conformers and the energy barriers for transitioning between them.
Root-Mean-Square Deviation (RMSD)A measure of the molecule's structural stability and flexibility over the course of the simulation.

Applications of 1 Butoxy 1 Methoxybutane in Advanced Organic Synthesis

1-Butoxy-1-methoxybutane as a Synthetic Intermediate

As a synthetic intermediate, this compound serves as a latent form of butyraldehyde (B50154), allowing the four-carbon aldehyde chain to be carried through various reaction steps where a free carbonyl group would be incompatible.

The primary role of this compound as a precursor is in the regeneration of its parent carbonyl compound, butyraldehyde. This transformation is achieved through acid-catalyzed hydrolysis. nii.ac.jpbham.ac.uk The reaction is an equilibrium process; therefore, it is driven to completion by the presence of excess water, which attacks the acetal (B89532) and leads to its cleavage. organicchemistrytutor.comwikipedia.org The hydrolysis yields butyraldehyde along with one equivalent each of methanol (B129727) and 1-butanol. youtube.comosti.gov

The general mechanism for this deprotection is the reverse of acetal formation. bham.ac.uk It involves protonation of one of the ether oxygens, followed by the elimination of the corresponding alcohol (either methanol or butanol) to form a resonance-stabilized oxonium ion. This cation is then attacked by water to form a hemiacetal, which, after further proton transfers and elimination of the second alcohol molecule, yields the final butyraldehyde product. masterorganicchemistry.com

While the direct products of hydrolysis are the aldehyde and alcohols, the released alcohols can be relevant in subsequent synthetic planning. For instance, processes exist for the conversion of butanol and methanol into ethers like 1-methoxybutane. rsc.orgchemsrc.com

Detailed Research Findings: Various catalysts can facilitate acetal hydrolysis under mild conditions, which is crucial when other sensitive functional groups are present in the molecule. organic-chemistry.org Catalytic systems reported for general acetal deprotection include indium(III) trifluoromethanesulfonate (B1224126) and sodium tetrakis(3,5-trifluoromethylphenyl)borate in water, which can quantitatively convert acetals to their corresponding aldehydes. organic-chemistry.org Supramolecular assemblies have also been shown to catalyze acetal hydrolysis in basic solutions, a significant departure from the traditional acid-catalyzed methods. osti.gov

PrecursorReactionProduct(s)
This compoundAcid-Catalyzed HydrolysisButyraldehyde, Methanol, 1-Butanol

In the synthesis of complex molecules, this compound functions as a building block by providing a masked butyraldehyde unit. This strategy is employed when a butanoyl or related four-carbon fragment needs to be incorporated into a larger structure while avoiding the reactivity of the aldehyde group. The acetal functional group is robust enough to withstand conditions that would otherwise transform an aldehyde, such as exposure to strong bases, organometallic reagents, or reducing agents. jove.com

Once the acetal is integrated into the molecular framework, it can be selectively hydrolyzed at a later stage to unmask the aldehyde functionality. This newly revealed aldehyde can then participate in further reactions, such as aldol (B89426) condensations, Wittig reactions, or oxidations, to complete the synthesis of the target molecule. While specific, named total syntheses employing this compound are not prominently documented, the strategy of using mixed acetals as tethered building blocks is a known approach in complex syntheses, such as in the preparation of oligosaccharides. nih.gov

Catalytic and Reagent Applications

The primary function of this compound in organic synthesis is as a protected aldehyde, and therefore a synthetic intermediate. There is no significant evidence in the scientific literature of it being used as a catalyst itself. Its role as a reagent is fulfilled by acting as a carrier for the butyraldehyde moiety. While some simple ethers, such as butyl methyl ether, find applications as solvents or additives, this compound is generally not used in these capacities due to its more specialized structure and synthetic purpose. nih.gov The synthesis of chiral acetals can be achieved via catalytic asymmetric methods, but in these cases, the acetal is the product of the catalytic reaction, not the catalyst. sioc-journal.cn

Thermodynamic and Physicochemical Modeling of 1 Butoxy 1 Methoxybutane Systems

Vapor-Liquid Equilibrium (VLE) Studies and Thermodynamic Modeling

Vapor-liquid equilibrium (VLE) data is fundamental for the design and optimization of separation processes in the chemical industry, such as distillation. ntnu.noresearchgate.net For mixtures that deviate from ideal behavior, thermodynamic models are essential to accurately describe the phase compositions. tsijournals.com The study of VLE for systems containing 1-butoxy-1-methoxybutane involves measuring temperature, pressure, and the composition of both the liquid and vapor phases at equilibrium. This experimental data can then be correlated using various thermodynamic models.

To account for the non-ideality of liquid mixtures, activity coefficient models are widely employed. tsijournals.com These semi-empirical models correlate experimental VLE data by adjusting binary interaction parameters specific to the components in the mixture. core.ac.uk The Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasi-Chemical (UNIQUAC) models are among the most common local composition models used for this purpose. core.ac.uknumberanalytics.com

Wilson Model: This model is effective for describing mixtures of non-polar or slightly polar components and considers differences in molecular size and intermolecular forces. numberanalytics.com It is, however, incapable of modeling systems that exhibit liquid-liquid phase separation. ua.pt

NRTL Model: The NRTL model introduces the concept of non-randomness in the local composition around a central molecule. numberanalytics.com It is particularly well-suited for representing the phase behavior of systems with polar components and can handle both VLE and liquid-liquid equilibrium (LLE). core.ac.uknumberanalytics.com

UNIQUAC Model: This model combines the local composition concept with a quasi-chemical theory. numberanalytics.com It separates the activity coefficient into a combinatorial part, which accounts for molecular size and shape differences, and a residual part, which accounts for intermolecular forces. ua.pt The UNIQUAC model is applicable to a wide variety of chemical systems. numberanalytics.com

For a binary system, such as this compound mixed with an alcohol, experimental VLE data would be used to regress the binary interaction parameters (BIPs) for each model. These parameters, once determined, allow for the calculation of phase compositions at various conditions. researchgate.netresearchgate.net The calculated values from the Wilson, NRTL, and UNIQUAC models are often in good agreement with experimental data for similar ether-alcohol systems. researchgate.net

Table 1: Illustrative Binary Interaction Parameters for Activity Coefficient Models This table demonstrates the typical format of binary interaction parameters for a hypothetical system of Component 1 (e.g., this compound) and Component 2 (e.g., Butanol). The values are placeholders and must be determined from experimental VLE data.

ModelParametersDescription
Wilson (a₁₂ - a₁₁)Energy parameter for interaction between components 1 and 2.
(a₂₁ - a₂₂)Energy parameter for interaction between components 2 and 1.
NRTL (g₁₂ - g₂₂)Interaction energy parameter between components 1 and 2.
(g₂₁ - g₁₁)Interaction energy parameter between components 2 and 1.
α₁₂Non-randomness parameter (often a fixed value).
UNIQUAC (u₁₂ - u₂₂)Interaction energy parameter between components 1 and 2.
(u₂₁ - u₁₁)Interaction energy parameter between components 2 and 1.

In the absence of experimental data, predictive models can be used to estimate the phase behavior of mixtures. core.ac.uk Unlike the semi-empirical models that rely on regressed parameters from existing data, predictive models use universal parameters based on the molecular structure of the components. core.ac.uk

Two main categories of predictive models are:

Equations of State (EoS): Models like the Peng-Robinson (PR) or Cubic-Square-Well (CSW) EoS can predict VLE for a wide range of conditions, including high pressures. semnan.ac.ir These models calculate the fugacity of each component in both the liquid and vapor phases. While originally developed for non-polar substances, they can be extended to polar systems by incorporating mixing rules and a binary interaction parameter, which can be optimized to better fit any available data. semnan.ac.irucm.es

Table 2: Comparison of Modeling Approaches for VLE

FeatureActivity Coefficient Models (Wilson, NRTL, UNIQUAC)Predictive Models (UNIFAC, EoS)
Primary Use Correlate experimental data with high accuracy. researchgate.netPredict phase behavior when no experimental data exists. core.ac.uk
Input Data Requires experimental T-P-x-y data for parameter regression. researchgate.netRequires only the chemical structure of components.
Parameters Binary Interaction Parameters, specific to each pair of components. core.ac.ukUniversal group interaction parameters or generalized EoS constants. semnan.ac.ir
Accuracy Generally high for the systems they were fitted to.Generally lower than correlative models; depends on parameter database.

Interfacial Phenomena and Surfactant Interactions

The behavior of this compound at interfaces and in the presence of surfactants is governed by its molecular structure, which features two ether functional groups and hydrocarbon chains. This structure gives it amphiphilic characteristics, although weaker than conventional surfactants.

Micellar systems are formed by the self-assembly of surfactant molecules in a solvent (typically water) above a certain concentration known as the critical micelle concentration (CMC). These systems are crucial in processes like detergency, solubilization, and microemulsion formation. scribd.com

As a predominantly non-polar solvent with some hydrogen-bond accepting capability from its ether oxygens, this compound can act as a co-solvent or an additive in micellar systems. Its presence can influence key properties of the system:

Modification of CMC: The addition of an organic solvent like this compound can alter the CMC of surfactants in an aqueous solution. Depending on its partitioning between the bulk phase and the micelles, it can either increase or decrease the CMC.

Solubilization: It can be solubilized within the hydrophobic core of micelles, potentially increasing their size and changing their shape.

Solvent for Oil-in-Water (O/W) Microemulsions: In microemulsion systems, it could function as the oil phase or as a co-surfactant, helping to stabilize the interface between oil and water and reduce interfacial tension.

While specific studies on this compound in micellar systems are not prominent, its behavior can be inferred from the known properties of ethers and other amphiphilic organic solvents in surfactant solutions.

Surface activity refers to the tendency of a substance to adsorb at an interface, such as the boundary between water and an immiscible organic liquid (oil), thereby lowering the interfacial tension. tu-dortmund.de Molecules with both polar (hydrophilic) and non-polar (hydrophobic) parts are surface-active.

This compound possesses two polar ether groups and two butyl groups, giving it a degree of amphiphilicity. When introduced into a system with a liquid-liquid interface (e.g., water-hexane), it would be expected to exhibit some surface activity:

Adsorption at the Interface: Molecules of this compound would preferentially orient themselves at the interface, with the polar ether groups interacting with the more polar phase (like water) and the butyl chains extending into the non-polar phase.

Reduction of Interfacial Tension: This adsorption disrupts the cohesive forces within each liquid at the interface, leading to a reduction in interfacial tension. The magnitude of this reduction would likely be less than that achieved by a conventional surfactant, which has a more pronounced separation of its hydrophilic head and hydrophobic tail.

The effectiveness of this compound as a surface-active agent would be a key parameter in applications such as solvent extraction or as a component in formulations requiring interfacial modification.

Environmental Chemistry and Degradation Pathways of 1 Butoxy 1 Methoxybutane

Biodegradation Studies in Aquatic and Terrestrial Environments

The microbial degradation of ether compounds is known to occur in both aerobic and anaerobic environments. Bacteria capable of utilizing ethers as a carbon source have been isolated from soil and activated sludge. nih.gov For instance, Pseudomonas and Xanthobacter species have been shown to assimilate various ethylene (B1197577) glycol ethers. nih.gov

The typical aerobic degradation pathway for ethers often involves the initial oxidation of the molecule. For compounds with alcohol groups like glycol ethers, this can start at the hydroxyl-bearing carbon. researchgate.net For a saturated acetal (B89532) like 1-butoxy-1-methoxybutane, the initial attack would likely involve the cleavage of one of the ether linkages. This could be initiated by a monooxygenase or similar enzyme, inserting an oxygen atom to form an unstable hemiacetal intermediate, which would then break down.

A plausible aerobic degradation pathway for this compound, initiated by microbial action, could proceed as follows:

Enzymatic Cleavage: A hydrolase or oxidase enzyme attacks one of the ether bonds. This would be analogous to the degradation of polyethylene (B3416737) glycol (PEG), where ether-cleaving enzymes play a crucial role. d-nb.info

Formation of Intermediates: Cleavage of the methoxy (B1213986) group would yield butoxyacetaldehyde (B1201794) and methanol (B129727). Alternatively, cleavage of the butoxy group would produce methoxyacetaldehyde (B81698) and 1-butanol.

Further Oxidation: These aldehyde and alcohol intermediates are common metabolites in microbial pathways and are typically readily biodegradable. nih.gov The aldehydes would be oxidized to their corresponding carboxylic acids (butoxyacetic acid or methoxyacetic acid), and the alcohols would be oxidized and integrated into central metabolic pathways. researchgate.net

Anaerobic degradation is also a possibility. Studies on anaerobic glycol ether degradation have shown that an adaptation period may be necessary for microbial communities to effectively break down these compounds. unirioja.es The anaerobic pathway for polyethylene glycol involves an intramolecular hydroxyl shift, akin to a diol dehydratase reaction, to form an unstable hemiacetal which then cleaves. d-nb.info A similar enzymatic strategy could potentially degrade this compound.

The ultimate fate of the degradation products of this compound would be their mineralization to carbon dioxide and water under aerobic conditions, or to carbon dioxide, methane, and water under anaerobic conditions.

The primary degradation products inferred from potential microbial pathways are listed in the table below. These compounds are generally considered to be more readily biodegradable than the parent acetal.

Potential Initial Degradation Products of this compound
Butyraldehyde (B50154)
Methanol
Butan-1-ol
Formaldehyde (B43269)
Butoxyacetic acid
Methyl formate

This table is based on inferred degradation pathways, as direct experimental data for this compound is not available.

These smaller, more water-soluble molecules are susceptible to further breakdown by a wide range of microorganisms. nih.govresearchgate.net For example, butan-1-ol and methanol are simple alcohols that serve as carbon sources for many bacteria. Butyraldehyde and formaldehyde would be rapidly oxidized to their corresponding carboxylic acids and enter central metabolism. researchgate.net

Atmospheric Oxidation and Lifetime Estimation

Once released into the atmosphere, the persistence of this compound is primarily governed by its reaction with photochemically generated oxidants, principally the hydroxyl (•OH) radical.

The rate constant for the reaction of an organic compound with •OH radicals is a key parameter for estimating its atmospheric lifetime. While an experimentally determined rate constant for this compound is not available, estimations can be made based on structurally similar compounds. The atmospheric oxidation of ethers and acetals is typically initiated by the abstraction of a hydrogen atom. rsc.orgacs.org For acetals, the C-H bond on the carbon atom situated between the two oxygen atoms is particularly weak and susceptible to H-atom abstraction. researchgate.net

A study on the atmospheric degradation of dibutoxymethane (B1583069) (C4H9-O-CH2-O-C4H9), a structural analogue of this compound, provides a valuable basis for estimation. kreussler-chemie.com The study reported a calculated atmospheric lifetime for dibutoxymethane of approximately 8.2 ± 1.1 hours, indicating rapid degradation. kreussler-chemie.com Given the structural similarities, a similarly short atmospheric lifetime can be anticipated for this compound.

Compound Structure Estimated Atmospheric Lifetime Primary Oxidant Reference
DibutoxymethaneCH3(CH2)3-O-CH2-O-(CH2)3CH38.2 ± 1.1 hours•OH radical kreussler-chemie.com
This compoundCH3(CH2)3-CH(OCH3)-O-(CH2)3CH3Likely short (hours)•OH radicalInferred

The tropospheric oxidation of this compound is expected to proceed via a free-radical chain reaction, initiated by the •OH radical.

H-atom Abstraction: The reaction begins with the abstraction of a hydrogen atom by an •OH radical. The most likely site for abstraction is the methine hydrogen located between the two ether oxygen atoms, due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical.

CH₃(CH₂)₃CH(OCH₃)O(CH₂)₃CH₃ + •OH → CH₃(CH₂)₃C•(OCH₃)O(CH₂)₃CH₃ + H₂O

Reaction with O₂: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

CH₃(CH₂)₃C•(OCH₃)O(CH₂)₃CH₃ + O₂ → CH₃(CH₂)₃C(OO•)(OCH₃)O(CH₂)₃CH₃

Fate of the Peroxy Radical: In the troposphere, the peroxy radical can undergo several reactions, primarily with nitric oxide (NO) or hydroperoxy radicals (HO₂•). Reaction with NO leads to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

CH₃(CH₂)₃C(OO•)(OCH₃)O(CH₂)₃CH₃ + NO → CH₃(CH₂)₃C(O•)(OCH₃)O(CH₂)₃CH₃ + NO₂

Decomposition of the Alkoxy Radical: The resulting alkoxy radical is unstable and will likely decompose. Decomposition would occur via cleavage of a carbon-carbon or carbon-oxygen bond. The most probable decomposition pathway involves the cleavage of the C-C bond adjacent to the radical, leading to the formation of an ester and an alkyl radical.

CH₃(CH₂)₃C(O•)(OCH₃)O(CH₂)₃CH₃ → CH₃(CH₂)₂CH₂O-C(=O)OCH₃ (Butyl formate) + •CH₂(CH₂)₂CH₃ (Butyl radical)

or

CH₃(CH₂)₃C(O•)(OCH₃)O(CH₂)₃CH₃ → CH₃O-C(=O)O(CH₂)₃CH₃ (Methyl n-butyl carbonate) + •(CH₂)₃CH₃ (Butyl radical)

An alternative decomposition pathway for the alkoxy radical is the cleavage of a C-O bond, which would lead to the formation of an aldehyde and an alkoxy radical.

The final degradation products in the atmosphere are expected to be esters (such as butyl formate), aldehydes, and smaller organic acids, which are eventually removed from the atmosphere through deposition or further oxidation to CO₂. rsc.orgacs.org The degradation products are generally more water-soluble than the parent compound and can be washed out by rain. kreussler-chemie.com

Q & A

Q. What methodologies ensure reproducibility in synthesis or application studies given incomplete data?

  • Methodological Answer : Document all variables (e.g., solvent purity, reaction time) meticulously. Use statistical design-of-experiments (DoE) to optimize conditions. Validate reproducibility through inter-laboratory collaborations and open-data sharing. Reference the SDS’s cautionary notes on unverified uses to frame limitations .

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